BenchChemオンラインストアへようこそ!

Tagorizine

antiallergic passive cutaneous anaphylaxis in vivo efficacy

Tagorizine (developmental code AL-3264, also known as Broizine in Japan) is a synthetic small-molecule pyridylacrylamidoalkylpiperazine derivative (C₃₀H₃₆N₄O, MW 468.63) originally patented by Dainippon Pharmaceutical Co., Ltd. as an antiallergic agent.

Molecular Formula C30H36N4O
Molecular Weight 468.6 g/mol
CAS No. 118420-47-6
Cat. No. B1681206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTagorizine
CAS118420-47-6
SynonymsAL 3264
AL-3264
N-(4-(4-(diphenylmethyl)-1-piperazinyl)butyl)-3-(6-methyl-3-pyridyl)acrylamide
Molecular FormulaC30H36N4O
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35)/b17-16+
InChIKeyDVYCNKDRINREMB-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tagorizine (AL-3264, CAS 118420-47-6): A Triple-Mechanism Antiallergic Compound for Differentiated In Vivo and In Vitro Research


Tagorizine (developmental code AL-3264, also known as Broizine in Japan) is a synthetic small-molecule pyridylacrylamidoalkylpiperazine derivative (C₃₀H₃₆N₄O, MW 468.63) originally patented by Dainippon Pharmaceutical Co., Ltd. as an antiallergic agent [1]. It possesses a distinct triple pharmacological profile: inhibition of arachidonate 5-lipoxygenase (5-LO), blockade of histamine H1 receptors, and suppression of antigen-induced histamine release from mast cells [2]. The compound was advanced to Phase 3 clinical trials in Japan for asthma and allergic rhinitis before being discontinued, and its INN stem '-rizine' classifies it as an antihistaminic/cerebral (or peripheral) vasodilator [3].

Why Tagorizine Cannot Be Replaced by Typical H1 Antihistamines or Mono-Target 5-LO Inhibitors in Allergic Inflammation Research


Most compounds in the antiallergic space address only one or two mechanistic nodes—classical H1 antihistamines (e.g., mepyramine, terfenadine) lack 5-LO inhibition, while dedicated 5-LO inhibitors (e.g., AA-861, nordihydroguaiaretic acid) lack direct H1 receptor blockade and histamine-release suppression [1]. Tagorizine uniquely integrates all three activities at overlapping concentrations: its IC₅₀ for 5-LO inhibition (4.9 μM) is within the same order of magnitude as its IC₅₀ for histamine H1 antagonism (0.16 μM) and histamine release inhibition (12.2 μM), enabling concerted suppression of both the cyclooxygenase-independent leukotriene cascade and the histamine-driven immediate hypersensitivity response in a single agent [2]. Generic substitution with a standard antihistamine or a standalone 5-LO inhibitor therefore fails to recapitulate this integrated pharmacological signature, which is the basis of the quantitative differentiation evidence below.

Tagorizine (AL-3264): Quantitative Head-to-Head Differentiation Evidence Against Closest Antiallergic Comparators


In Vivo Oral PCA Potency: Tagorizine vs. Ketotifen, Oxatomide, Azelastine, and Tranilast

In the rat passive cutaneous anaphylaxis (PCA) model, a gold-standard in vivo screen for type I hypersensitivity, Tagorizine (AL-3264) demonstrated an oral ED₅₀ of 3.3 mg/kg in a structure-activity study [1] and 6.1 mg/kg in a subsequent pharmacological characterization [2]. In the SAR study, Tagorizine's ED₅₀ was stated to be one-fifth that of ketotifen and oxatomide, placing the comparator ED₅₀ values at approximately 16.5 mg/kg p.o. [1]. In the broader comparator study, Tagorizine was reported as the most potent among all antiallergic drugs examined, which included ketotifen, oxatomide, azelastine, and tranilast [2]. The anti-PCA effect was also shown to be long-lasting and not subject to tolerance upon repeated administration [2].

antiallergic passive cutaneous anaphylaxis in vivo efficacy

5-Lipoxygenase (5-LO) Inhibition Potency: Tagorizine vs. Ketotifen, Oxatomide, Azelastine, and Tranilast

Tagorizine inhibited 5-lipoxygenase activity in guinea pig leukocytes with an IC₅₀ of 4.9 μM (4.9 μmol/L), and was identified in a direct head-to-head comparison as the most potent 5-LO inhibitor among the antiallergic drugs examined, which included ketotifen, oxatomide, azelastine, and tranilast [1]. A separate BindingDB entry corroborates this with an IC₅₀ of 4.86 μM against 5-lipoxygenase in guinea pig leukocyte preparations [2]. Notably, the standard H1 antihistamines among the comparators (ketotifen and azelastine) possess negligible 5-LO inhibitory activity at comparable concentrations, making this a key mechanistic differentiator. The 5-LO inhibition was shown to translate in vivo: Tagorizine (40–160 mg/kg p.o.) suppressed arachidonic acid-induced ear edema in mice, a response selectively sensitive to 5-LO inhibitors but not to antihistamines, and the anti-edematous effect was partially reversed by intradermal leukotriene C₄ [3].

5-lipoxygenase leukotriene enzyme inhibition

Central vs. Peripheral Antihistamine Activity Ratio: Tagorizine Demonstrates Superior CNS Exclusion vs. Ketotifen, Oxatomide, and Mequitazine

In a direct comparative study in rats, the ratio of central antihistamine activity (³H-mepyramine binding to brain homogenates) to peripheral antihistamine activity (histamine-induced dye leakage in skin) was calculated for five drugs. Tagorizine (AL-3264) yielded a ratio of 0.07, which was lower than that of ketotifen, oxatomide, and mequitazine, and higher than that of terfenadine [1]. In a more translationally relevant monkey model, cerebrospinal fluid (CSF) and serum samples were collected following oral administration of 80 mg/kg Tagorizine, terfenadine, or oxatomide, and evaluated for antihistamine activity on histamine-induced contractions in isolated guinea pig trachea. The CSF-to-serum activity ratio for Tagorizine was 0.003, which was lower than the ratios for both terfenadine and oxatomide [1]. These data indicate that Tagorizine achieves exceptionally low brain penetration, directly supporting its classification as a non-sedative antiallergic agent.

CNS penetration non-sedating antihistamine blood-brain barrier

Differential Inhibition of Prausnitz-Küstner (P-K) Reaction vs. Histamine Skin Reaction: Tagorizine vs. Ketotifen and Mepyramine in Non-Human Primates

In a monkey model of the Prausnitz-Küstner (P-K) reaction—a clinically predictive passive sensitization assay that captures both leukotriene-mediated and histamine-mediated components of allergic skin responses—Tagorizine (AL-3264) displayed a distinctive inhibitory profile. Unlike ketotifen and mepyramine, which inhibited the P-K reaction and the histamine-alone skin reaction with comparable efficacy, Tagorizine inhibited the P-K reaction (driven by both leukotrienes and histamine) more clearly than the skin reaction evoked by histamine alone [1]. This differential inhibition pattern is consistent with Tagorizine's dual 5-LO/H1 pharmacology: the additional 5-LO inhibitory activity provides greater suppression of the leukotriene-dependent component of the P-K reaction that is not addressed by pure H1 antihistamines. Furthermore, Tagorizine concomitantly inhibited leukotriene production in broncho-alveolar cells from the same monkeys, confirming that 5-LO inhibition contributes mechanistically to the antiallergic effect in vivo in a primate species [1].

Prausnitz-Küstner reaction passive sensitization non-human primate allergy model

Triple-Mechanism Integration: Simultaneous 5-LO Inhibition, H1 Antagonism, and Histamine Release Suppression at Overlapping Concentrations

Tagorizine's defining pharmacological signature is the co-incidence of three distinct antiallergic mechanisms within a narrow concentration range, as demonstrated in a single comprehensive study: 5-lipoxygenase inhibition IC₅₀ = 4.9 μM, histamine H1 receptor antagonism IC₅₀ = 0.16 μM (isolated guinea pig trachea), and antigen-induced histamine release suppression IC₅₀ = 12.2 μM (rat peritoneal mast cells) [1]. The 5-LO and H1 antagonist IC₅₀ values are separated by approximately 30-fold, while the histamine release IC₅₀ is within ~75-fold of the H1 IC₅₀—meaning all three targets are engaged at concentrations achievable with a single dosing regimen. By contrast, the comparator drugs ketotifen and oxatomide were noted in the SAR study as having a less favorable balance of antiallergic properties; Tagorizine (compound 17p) was explicitly described as possessing "a better balance of antiallergic properties due to inhibition of chemical mediator release, inhibition of 5-lipoxygenase, and antagonism of histamine" [2]. In vivo, this triple mechanism translated to effective suppression of antigen-induced bronchoconstriction in actively sensitized rats (ED₅₀ = 14.5 mg/kg p.o.) and passively sensitized guinea pigs (ED₅₀ = 0.44 mg/kg p.o.) [1].

polypharmacology histamine H1 receptor mast cell stabilization

Leukotriene Production Inhibition In Vivo and In Vitro: Tagorizine Matches Dedicated 5-LO Inhibitors AA-861 and Nordihydroguaiaretic Acid

Tagorizine (1–30 μM) inhibited A23187-induced leukotriene production from human leukocytes with potency comparable to nordihydroguaiaretic acid (NDGA), a well-characterized 5-LO inhibitor [1]. In vivo, oral Tagorizine (30–100 mg/kg) suppressed antigen-induced leukotriene production in the abdominal cavity of passively sensitized rats with efficacy comparable to AA-861, a selective 5-LO inhibitor [1]. This establishes that Tagorizine achieves 5-LO-dependent leukotriene suppression in both human cell-based assays and intact animal models at potency levels matching dedicated 5-LO tool compounds, while additionally providing H1 antagonism—a combination that neither AA-861 nor NDGA can offer.

leukotriene production human leukocyte in vivo leukotriene model

Tagorizine (AL-3264): Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Non-Sedating Antiallergic Tool Compound for Behavioral-Neutral In Vivo Allergy Models

Researchers conducting rodent or primate allergy models where CNS-mediated sedation would confound behavioral, cognitive, or neurological endpoints should select Tagorizine over ketotifen, oxatomide, or mequitazine. The quantitative evidence from Ishii et al. (1993) demonstrates a monkey CSF-to-serum antihistamine activity ratio of 0.003—lower than both terfenadine and oxatomide—confirming minimal brain penetration in a primate model [1]. The rat central/peripheral ratio of 0.07 is also lower than ketotifen, oxatomide, and mequitazine [1]. This CNS exclusion profile, combined with oral efficacy in PCA (ED₅₀ = 3.3–6.1 mg/kg) [2], makes Tagorizine the rational choice for studies requiring peripherally restricted antiallergic pharmacology.

Dual-Pathway Allergic Inflammation Research Requiring Simultaneous Histamine and Leukotriene Blockade

In experimental systems modeling both immediate (histamine-driven) and late-phase (leukotriene-driven) allergic responses, Tagorizine provides a single-agent solution with quantitatively characterized target engagement at overlapping concentrations: 5-LO IC₅₀ = 4.9 μM, H1 antagonism IC₅₀ = 0.16 μM, and histamine release inhibition IC₅₀ = 12.2 μM [3]. This avoids the pharmacokinetic and pharmacodynamic confounds introduced by combining separate H1 antagonist and 5-LO inhibitor tool compounds. The functional consequence—differential inhibition of the leukotriene-contributing P-K reaction over the histamine-alone skin reaction, a profile not shared by ketotifen or mepyramine [4]—provides a built-in positive control for verifying dual-pathway engagement.

Positive Control for 5-Lipoxygenase Pathway Studies Using Human Leukocytes or In Vivo Leukotriene Production Models

Tagorizine matches the potency of nordihydroguaiaretic acid (NDGA) in suppressing A23187-induced leukotriene production from human leukocytes and matches AA-861 in inhibiting antigen-induced leukotriene production in passively sensitized rats [5]. Unlike these dedicated 5-LO reference inhibitors, Tagorizine adds H1 blockade—enabling its use as a combined-pathway control or as a tool to dissect the relative contributions of leukotrienes versus histamine when compared head-to-head with pure antihistamines. The binding data (5-LO IC₅₀ = 4.86 μM from BindingDB [6]) provides independent confirmation of target engagement for assay validation purposes.

In Vivo Oral Efficacy Benchmarking Using Rat PCA as a High-Sensitivity Screening Model

For laboratories using the rat passive cutaneous anaphylaxis (PCA) assay as a primary in vivo screen for antiallergic activity, Tagorizine serves as an exceptionally potent oral reference standard. With an ED₅₀ of 3.3 mg/kg p.o. [2]—approximately 5-fold more potent than ketotifen and oxatomide in the same model—Tagorizine enables detection of weaker test compounds against a high-sensitivity baseline. Its long-lasting anti-PCA effect and absence of tolerance upon repeated administration [3] further support its use as a stable positive control in longitudinal or multi-dose screening campaigns.

Quote Request

Request a Quote for Tagorizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.